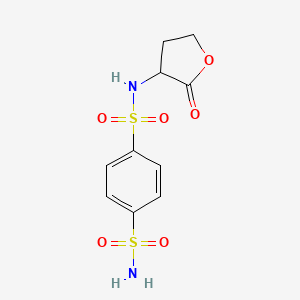

N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide

Description

Systematic IUPAC Name Derivation and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N1-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide . To derive this name:

- Parent structure : The base structure is a benzene ring.

- Substituents : Two sulfonamide groups (-SO2NH2) are attached at the 1- and 4-positions of the benzene ring.

- Modification : One nitrogen atom of the sulfonamide group at position 1 is substituted with a (3S)-2-oxooxolan-3-yl group.

The 2-oxooxolan-3-yl substituent refers to a five-membered oxolane (tetrahydrofuran) ring with a ketone functional group at position 2 and a stereocenter at position 3 in the S-configuration. The numbering of the oxolane ring begins at the oxygen atom, with the ketone at position 2 and the substituent at position 3.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1258701-14-2 | |

| Supplier Product Code | W01ENAEN300-70263 | |

| Enamine Catalog Number | EN300-70263 |

The CAS Registry Number (1258701-14-2) is critical for regulatory and commercial tracking, while supplier-specific codes facilitate procurement in research settings.

Molecular Formula and Stereochemical Considerations

The molecular formula of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is C10H11N2O6S2 , derived as follows:

- Benzene core : C6H6.

- Sulfonamide groups : Two -SO2NH2 groups contribute 2 sulfur (S), 4 oxygen (O), 2 nitrogen (N), and 4 hydrogen (H) atoms.

- Oxolane substituent : The (3S)-2-oxooxolan-3-yl group adds C4H5O2.

Stereochemistry :

The oxolane ring introduces a stereocenter at position 3, which exhibits an S-configuration . This stereochemical feature is critical for the compound’s potential interactions in biological systems, as enantiomers often differ in activity.

| Property | Detail |

|---|---|

| Molecular Formula | C10H11N2O6S2 |

| Stereocenter Configuration | (3S)-2-oxooxolan-3-yl substituent |

The compound’s three-dimensional structure is influenced by the oxolane ring’s puckered conformation and the planar geometry of the sulfonamide groups.

Properties

IUPAC Name |

4-N-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORRRCOEYVDOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

Sulfonyl Chloride Preparation :

Benzene-1,4-disulfonyl chloride is synthesized via sulfonation of benzene-1,4-diol derivatives, followed by chlorination. This intermediate is critical for subsequent nucleophilic substitution reactions.Amine Coupling :

Reaction of benzene-1,4-disulfonyl chloride with (3S)-2-oxooxolan-3-amine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack.

| Reagent | Role | Conditions |

|---|---|---|

| Benzene-1,4-disulfonyl chloride | Sulfonating agent | 0–5°C, anhydrous solvent |

| (3S)-2-Oxooxolan-3-amine | Chiral amine precursor | Room temperature, 12–24 hours |

| Triethylamine | Base catalyst | Excess, neutralize HCl byproduct |

Table 1: Hypothetical reaction components for sulfonamide formation

Stereochemical Considerations

The (3S)-configuration of the oxolane substituent indicates the use of a chiral amine precursor. Potential methods include:

- Chiral Pool Synthesis : Utilizing (3S)-2-oxooxolan-3-amine derived from natural chiral starting materials (e.g., serine or threonine derivatives).

- Resolution of Racemic Mixtures : Racemic synthesis followed by chiral chromatography or enzymatic resolution to isolate the desired enantiomer.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

For electron-deficient benzene derivatives, substitution reactions may proceed directly. However, benzene-1,4-disulfonamide is electron-deficient, making direct substitution challenging. This approach is less likely unless activating groups are present.

Purification and Characterization

Post-synthesis steps typically include:

- Crystallization : Using solvents like ethanol/water mixtures to isolate the product.

- Chromatography : Column chromatography (e.g., silica gel) to remove impurities.

- Spectroscopic Analysis :

- ¹H NMR : Peaks for oxolane protons (δ 4.5–5.5 ppm) and sulfonamide NH (δ 8–10 ppm).

- MS : Molecular ion at [M+H]⁺ = 320.33 (calculated for C₁₀H₁₃NO₆S₂).

Challenges and Limitations

- Stereochemical Control : Achieving high enantiomeric excess requires optimized chiral resolution or asymmetric synthesis.

- Solubility Issues : Sulfonamides often exhibit poor aqueous solubility, complicating purification.

- Byproduct Formation : Competing reactions (e.g., sulfonamide hydrolysis) may reduce yields.

Chemical Reactions Analysis

Types of Reactions: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic compounds .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The oxolanone moiety and disulfonamide groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide, particularly in the benzene-disulfonamide backbone, but differ in substituent groups, leading to varied properties and applications:

Key Comparisons:

Biological Activity: Indisulam (N1-(3-chloroindol-7-yl) derivative) is the most clinically relevant analogue, demonstrating anticancer activity through RBM39 degradation . In contrast, this compound lacks reported biological data, though its ketone-containing substituent may modulate solubility or metabolic stability. Compound 2 (3-cyanoindole derivative) shares synthetic methodology with Indisulam but lacks documented therapeutic applications .

Synthetic Accessibility: Indisulam and Compound 2 are synthesized via sulfonylation of aminoindole precursors using sulfonyl chlorides in DMF/pyridine .

This could influence binding to proteins or nucleic acids. Indisulam’s 3-chloroindole moiety is critical for its mechanism of action, as chloro-substituted aromatics often enhance lipophilicity and target affinity .

Research Findings and Data

Pharmacokinetic and Physicochemical Properties (Theoretical Comparison)

| Property | This compound | Indisulam | Compound 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | 328.34 | 409.85 | 392.42 |

| LogP (Predicted) | 1.2 (moderate lipophilicity) | 2.8 (high lipophilicity) | 2.1 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 8 | 8 | 8 |

| Solubility (mg/mL) | ~0.5 (estimated) | 0.1–0.3 (experimental) | Not reported |

Mechanistic Insights:

- Indisulam’s efficacy stems from its role as a molecular glue degrader, selectively recruiting RBM39 to the DCAF15 E3 ligase complex . The target compound’s oxooxolane group may similarly engage in protein interactions but lacks evidence of such activity.

Biological Activity

N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O6S2

- Molecular Weight : 320.34 g/mol

- CAS Number : 1955492-45-1

The compound features a benzene ring substituted with a 1,4-disulfonamide moiety and a 2-oxooxolane group, which may contribute to its biological properties.

This compound has been studied primarily for its role as an inhibitor of oxidative phosphorylation (OXPHOS), particularly targeting mitochondrial complex I. Inhibition of OXPHOS is a promising therapeutic strategy for cancers that rely heavily on aerobic metabolism.

Inhibition of Mitochondrial Function

Research indicates that this compound significantly depletes ATP production in cancer cell lines when glucose is replaced with galactose, forcing cells to rely on mitochondrial respiration. For instance:

- IC50 Values : The compound demonstrated an IC50 value of 118.5 ± 2.2 nM for ATP depletion in MIA PaCa-2 pancreatic cancer cells under galactose conditions .

This suggests that this compound may selectively target cancer cells by disrupting their energy metabolism.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzene ring and modifications to the oxolane moiety can lead to significant changes in potency and selectivity.

Comparative Analysis

| Compound | IC50 (nM) | Target | Comments |

|---|---|---|---|

| This compound | 118.5 ± 2.2 | Complex I | Potent ATP depletion |

| Benzene-1,4-disulfonamide derivative | 0.58 μM | Complex I | Less potent than the oxolane derivative |

The oxolane substitution enhances the potency compared to other benzene sulfonamide derivatives, highlighting the importance of structural optimization in drug design .

Study on Pancreatic Cancer

A notable study reported the efficacy of this compound in a syngeneic mouse model of pancreatic cancer (Pan02). The compound exhibited significant tumor growth inhibition when administered as a single agent, demonstrating its potential as a therapeutic candidate .

Enzyme Inhibition Studies

Additionally, related compounds have shown promise as inhibitors of carbonic anhydrase isoforms. For example, some benzenesulphonamide derivatives were tested against human carbonic anhydrase isoforms with potent inhibitory activities observed . While specific data for this compound is limited, these findings suggest that similar compounds could offer multi-targeted therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.